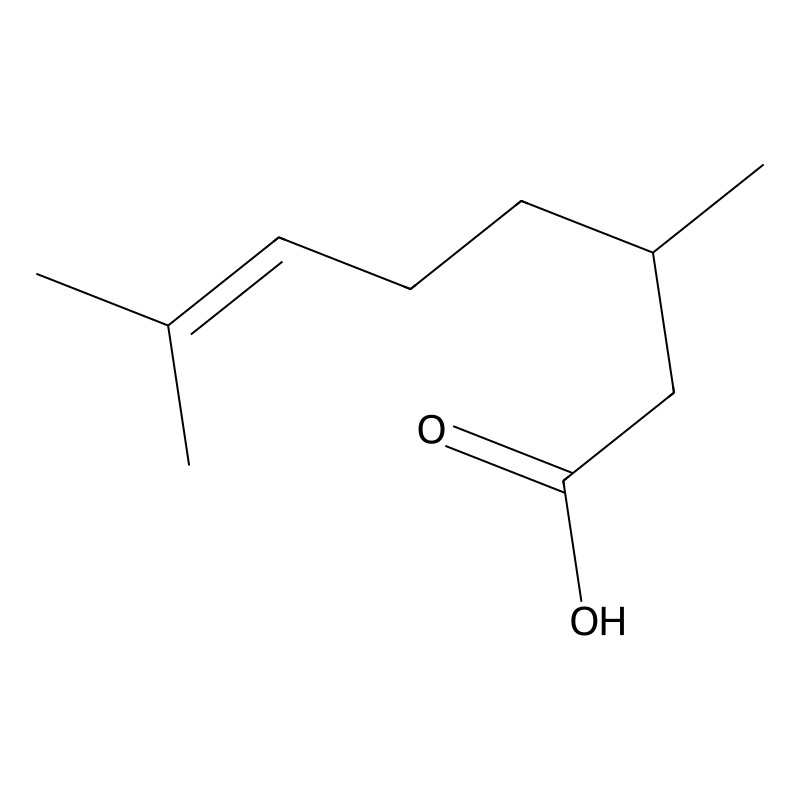Citronellic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
soluble (in ethanol)
Synonyms
Canonical SMILES
- Staphylococcus aureus: This bacterium is a common cause of skin infections and foodborne illness. Studies have shown that citronellic acid can inhibit the growth of S. aureus [].
- Escherichia coli (E. coli): This bacterium can cause food poisoning and other intestinal issues. Research indicates that citronellic acid may have antibacterial activity against E. coli [].
- Candida albicans: This fungus is a common cause of yeast infections. Studies suggest that citronellic acid may exhibit antifungal activity against C. albicans [].
Citronellic acid, also known as 3,7-dimethyloct-6-enoic acid, is an organic compound classified as a monounsaturated fatty acid. Its molecular formula is C₁₀H₁₈O₂, with a molecular weight of approximately 170.25 g/mol. This compound is characterized by its colorless liquid state and is primarily found in essential oils of various plants, such as cardamom. Citronellic acid has a significant role in the fragrance industry due to its pleasant aroma and stability in various formulations .
Citronellic acid can be synthesized through the oxidation of citronellal, typically using molecular oxygen as an oxidant. This process can be catalyzed by gold-containing supported catalysts under controlled aqueous conditions. The oxidation occurs in two main steps: first, chlorous acid is generated from sodium chlorite and sodium dihydrogen phosphate; second, this chlorous acid reacts with citronellal to form citronellic acid. The optimal conditions for this reaction include a pH of around 12 and temperatures between 60 to 90 degrees Celsius, yielding over 90% of citronellic acid from citronellal .
As a plant metabolite, citronellic acid exhibits various biological activities. It has been shown to possess antimicrobial properties, making it useful in formulations aimed at inhibiting microbial growth. Additionally, it may have anti-inflammatory effects, although more research is needed to fully understand its mechanisms of action and potential therapeutic applications .
- Oxidation of Citronellal: The primary method for synthesizing citronellic acid involves the oxidation of citronellal using molecular oxygen and supported gold catalysts.
- Pinnick's Oxidation: This method employs chlorous acid generated from sodium chlorite and sodium dihydrogen phosphate to facilitate the oxidation process.
- Catalytic Methods: Various environmentally friendly catalytic methods are explored for the synthesis of citronellic acid, emphasizing the use of benign oxidants like hydrogen peroxide .
Citronellic acid finds extensive use in several fields:
- Fragrance Industry: It is used in perfumes and scented products due to its pleasant aroma.
- Food Industry: As a flavoring agent, it enhances the sensory properties of food products.
- Cosmetics: Incorporated into skincare products for its fragrance and potential skin benefits.
- Pharmaceuticals: Investigated for its antimicrobial and anti-inflammatory properties .
Studies on citronellic acid have focused on its interactions with various biological systems. Research indicates that it can interact with microbial cell membranes, leading to disruption and subsequent antimicrobial effects. Additionally, its structural characteristics allow it to engage in various biochemical pathways, although detailed interaction studies are still ongoing to elucidate these mechanisms fully .
Citronellic acid shares structural similarities with several other compounds within the category of monounsaturated fatty acids. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Citronellal | C₉H₁₈O | Precursor to citronellic acid; has a strong lemon scent. |
| Geranic Acid | C₉H₁₄O₂ | Similar structure but lacks the double bond at position 6. |
| Rhodinol | C₁₀H₁₈O | A cyclic monoterpenoid with different functional groups. |
| Limonene | C₁₀H₁₆ | A terpene with a citrus aroma but lacks carboxylic functionality. |
Uniqueness of Citronellic Acid: What sets citronellic acid apart from these similar compounds is its specific structural configuration that includes both methyl groups at positions 3 and 7 along with the double bond at position 6, contributing to its distinct aroma and biological properties .
Physical Description
Colourless liquid; smokey, whisky aroma
XLogP3
Density
Melting Point
257 °C
257°C
GHS Hazard Statements
H311 (99.94%): Toxic in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]








